molecular formula C7H9F4N3 B1482873 (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine CAS No. 2097985-73-2

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1482873
CAS No.: 2097985-73-2
M. Wt: 211.16 g/mol
InChI Key: SDWBCGBNOYDWJS-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a fluorinated pyrazole derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, with its structure featuring both a 2-fluoroethyl substitution and a trifluoromethyl group on the pyrazole core, which are known to profoundly influence a molecule's pharmacokinetic properties, including its metabolic stability, membrane permeability, and binding affinity . The primary amine functional group provides a reactive handle for further synthetic elaboration, allowing researchers to link this fragment to various other pharmacophores or heterocyclic systems. Compounds featuring the 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl scaffold have been investigated as key intermediates in the synthesis of more complex molecules with potential biological activity . Similar pyrazole-based structures are frequently explored in pharmaceutical research for their potential as enzyme inhibitors or modulators of specific biological pathways . The presence of fluorine atoms is a common strategy in agrochemical and pharmaceutical design to fine-tune the electronic properties, lipophilicity, and overall bioavailability of lead compounds. This compound is intended for research and development applications in laboratory settings only. It is supplied for use by qualified professional researchers. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBCGBNOYDWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The molecular formula of the compound is C8H9F4N3C_8H_9F_4N_3. It features a pyrazole ring substituted with a fluoroethyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of this compound can be achieved through several steps:

  • Formation of the Pyrazole Ring : Typically involves the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of Fluoroethyl Group : Achieved through alkylation with a fluoroethyl halide.
  • Introduction of Trifluoromethyl Group : Utilizes reagents like trifluoromethyl iodide.

These methods are crucial for obtaining high yields and purity in industrial settings .

Pharmacological Properties

Pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated sub-micromolar antiproliferative activity against multiple cancer types, suggesting potential as CDK2 inhibitors .
  • Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess significant anti-inflammatory properties. For example, some compounds have shown promising results in reducing inflammation in carrageenan-induced models .
  • Antimicrobial Activity : The presence of fluorinated groups typically enhances the antimicrobial efficacy of pyrazole derivatives. Preliminary data suggest that compounds similar to this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus with MIC values below 1 µg/mL .

Case Studies

Several studies highlight the biological activities associated with pyrazole derivatives:

  • Antiproliferative Activity : A derivative similar to this compound was tested against 13 cancer cell lines, showing GI50 values between 0.127 and 0.560 µM, indicating strong antiproliferative effects .
  • Mechanistic Studies : In ovarian cancer cells, certain pyrazole derivatives were found to induce apoptosis and cell cycle arrest by reducing retinoblastoma phosphorylation, emphasizing their potential as therapeutic agents .
  • Comparative Studies on Anti-inflammatory Activity : A series of substituted pyrazoles were evaluated for COX-1/COX-2 inhibitory activity, revealing that specific substitutions could enhance their anti-inflammatory profiles while maintaining gastrointestinal safety .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSub-micromolar antiproliferative activity
Anti-inflammatorySignificant reduction in inflammation
AntimicrobialMIC < 1 µg/mL against S. aureus

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities. Its unique structure allows for various modifications, facilitating the development of novel compounds with desired properties.

Catalysis

  • It can act as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. The presence of trifluoromethyl and fluoroethyl groups can influence the electronic properties of the compound, making it suitable for specific catalytic applications.

Biological Applications

Biochemical Studies

  • The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure may enhance binding affinity to biological targets, allowing for detailed investigations into cellular mechanisms.

Drug Development

  • Due to its potential biological activities, (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is being explored in drug discovery programs. The fluorinated groups improve lipophilicity and metabolic stability, which are critical factors in drug design.

Material Science

Development of New Materials

  • The compound may contribute to the development of advanced materials with specific properties. Its unique chemical structure can be tailored to enhance material performance in various applications, including coatings and polymers.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's applications:

  • Enzyme Interaction Studies
    • Research conducted on enzyme interactions has demonstrated that this compound can modulate enzyme activity effectively, leading to insights into metabolic pathways crucial for drug development.
  • Catalytic Efficiency
    • In catalytic processes, it has been shown that this compound improves reaction yields compared to traditional catalysts due to its unique electronic properties imparted by the fluorinated substituents.
  • Material Properties
    • Investigations into material science applications have revealed that incorporating this compound into polymer matrices can significantly enhance thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole Positions) CAS No. Notes
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine (Target) C7H10F4N3 227.17 g/mol 1: 2-fluoroethyl; 3: CF3; 4: CH2NH2 EN300-175390 High fluorination enhances stability
(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate C5H6F3N3·C2H2O4 273.19 g/mol 3: CF3; 4: CH2NH2 (as oxalate salt) 1956327-22-2 Discontinued due to stability/supply issues
(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)methanamine C10H10ClN3 207.66 g/mol 1: 2-chlorophenyl; 4: CH2NH2 400877-18-1 Aryl substitution impacts receptor binding
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C11H13F3N3O 260.24 g/mol 1: trifluoroethyl; 4: CH2NHCH2-2-furyl 1856030-24-4 Furyl group may alter solubility

Key Observations :

  • Fluorination : The target compound’s 2-fluoroethyl and trifluoromethyl groups confer higher lipophilicity (logP ~1.8 estimated) compared to the chlorophenyl analog (logP ~2.5), balancing solubility and membrane permeability .
  • Salt Forms : The oxalate salt in improves crystallinity but introduces instability, leading to discontinuation .
  • Aryl vs.

Purity and Availability

  • Purity Standards : Most analogs (e.g., ) report 95% purity, but the target compound’s commercial availability is unclear. The discontinued status of the oxalate derivative highlights supply chain vulnerabilities for fluorinated pyrazoles .

Preparation Methods

Synthetic Strategies

General Synthetic Approach

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the pyrazole ring core.
  • Introduction of the trifluoromethyl group.
  • Alkylation with a 2-fluoroethyl moiety.
  • Final functionalization to install the methanamine group at the 4-position of the pyrazole ring.

These steps are generally achieved through condensation, nucleophilic substitution, and coupling reactions under controlled conditions.

Detailed Preparation Steps

Pyrazole Ring Formation
  • Pyrazole rings are commonly synthesized by cyclization of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic catalysis.
  • For trifluoromethyl-substituted pyrazoles, trifluoromethyl-substituted diketones or equivalent precursors are used to incorporate the trifluoromethyl group directly during ring formation.
Installation of the Methanamine Group
  • The methanamine substituent at the 4-position is introduced via nucleophilic substitution or reductive amination of a suitable precursor bearing a leaving group (e.g., halomethyl pyrazole intermediates).
  • Coupling reactions between substituted pyrazole intermediates are also employed.

Representative Synthetic Route Example

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Pyrazole ring formation with trifluoromethyl diketone Hydrazine hydrate, trifluoromethyl diketone, acidic/basic medium, reflux 70-80 Forms 3-(trifluoromethyl)-1H-pyrazole core
2 N-alkylation with 2-fluoroethyl bromide 2-fluoroethyl bromide, K₂CO₃, DMF, 70°C, 12 h 65-75 Selective alkylation at N-1 position
3 Introduction of methanamine at C-4 Halomethyl pyrazole intermediate, NH₃ or amine source, polar solvent 60-70 Nucleophilic substitution or reductive amination
4 Purification Column chromatography (silica gel), ethyl acetate/hexane eluent Confirms purity and structure

Industrial and Research-Scale Methods

Industrial Production Considerations

  • Scale-up involves optimizing solvent use, reaction times, and temperature to maximize yield and minimize impurities.
  • Use of continuous flow synthesis and green chemistry principles is increasingly adopted to improve efficiency and environmental impact.
  • Catalysts such as copper iodide and bases like potassium carbonate have been reported in related pyrazole syntheses to facilitate halogenation and coupling steps.

Research Findings on Reaction Optimization

  • Iodination and halogenation steps to activate pyrazole intermediates utilize iodine and potassium iodate in acetic acid, sometimes with sulfuric acid as a co-catalyst.
  • Decarboxylation reactions to generate trifluoromethyl-substituted pyrazoles use copper powder and copper oxide in sulfolane solvent with tributyl amine.
  • Reaction monitoring by gas chromatography (GC) and high-performance liquid chromatography (HPLC) ensures reaction completion and product purity.

Summary Table of Key Reaction Parameters

Parameter Optimal Conditions Comments
Pyrazole ring formation Hydrazine + trifluoromethyl diketone, acidic/basic, reflux Core ring synthesis step
N-alkylation solvent DMF or acetonitrile Polar aprotic solvents favor alkylation
Base for alkylation K₂CO₃ or NaH Mild bases preferred for selectivity
Alkylation temperature 60-80°C Balances reaction rate and side reactions
Halogenation reagents Iodine + potassium iodate + acetic acid For activating pyrazole intermediates
Decarboxylation catalyst Copper powder + copper oxide Used in trifluoromethyl pyrazole synthesis
Purification Silica gel chromatography Ethyl acetate/hexane eluent
Analytical methods GC, HPLC, ¹H/¹³C NMR, HRMS For reaction monitoring and structural confirmation

Research and Patent Literature Insights

  • Patented processes describe the use of iodine and potassium iodate for iodination of difluoromethyl-substituted pyrazoles, which can be adapted for trifluoromethyl analogs.
  • Copper-catalyzed decarboxylation and sulfur-mediated coupling reactions provide efficient routes to fluorinated pyrazole derivatives.
  • Reaction monitoring and purification protocols are critical for obtaining high-purity products suitable for further application.

Q & A

Q. Table 1: Enzyme Inhibition Profiles

EnzymeIC₅₀ (µM)Assay TypeReference
CDK20.127Fluorescence
EGFR (L858R)1.45Radioligand
COX-2>10ELISA

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding modes to CDK2. Prioritize derivatives with ΔG < -9 kcal/mol .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models: Correlate substituent electronegativity (e.g., -CF₃ vs. -CH₃) with IC₅₀ values. Hammett constants (σ) predict enhanced activity with electron-withdrawing groups .

Advanced: How do structural modifications (e.g., substituent changes) impact its structure-activity relationship (SAR)?

Methodological Answer:

  • Trifluoromethyl Group: Replacing -CF₃ with -CH₃ reduces CDK2 inhibition by 90% (IC₅₀ shifts from 0.127 µM to 1.2 µM) due to weaker hydrophobic interactions .
  • Fluoroethyl vs. Ethyl: The fluoroethyl group increases metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h in human liver microsomes) .
  • Pyrazole Ring Substitution: Adding electron-donating groups (e.g., -OCH₃) at position 3 decreases activity by disrupting π-π stacking .

Q. Table 2: SAR Analysis of Key Derivatives

Substituent (Position)CDK2 IC₅₀ (µM)logPMetabolic Stability (t₁/₂, h)
-CF₃ (3)0.1272.14.7
-CH₃ (3)1.21.81.2
-OCH₃ (3)3.51.50.8

Advanced: How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

  • Source Analysis: Discrepancies may arise from assay conditions (e.g., EGFR IC₅₀ = 1.45 µM in radioligand assays vs. >5 µM in cell-based assays) .
  • Experimental Replication:
    • Use standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays).
    • Validate purity (>98%) via HPLC to exclude impurities as activity confounders .
  • Meta-Analysis: Pool data from ≥3 independent studies using fixed-effects models. For CDK2 inhibition, heterogeneity (I² = 65%) suggests variable cell lines (e.g., HeLa vs. MCF-7) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

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